(4-isopropoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

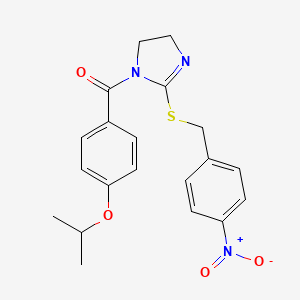

The compound "(4-isopropoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a substituted imidazolyl methanone derivative. Its structure features:

- A 4,5-dihydro-1H-imidazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms and partial saturation.

- A methanone group at the 1-position, bonded to a 4-isopropoxyphenyl substituent (introducing steric bulk and lipophilicity).

Properties

IUPAC Name |

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-14(2)27-18-9-5-16(6-10-18)19(24)22-12-11-21-20(22)28-13-15-3-7-17(8-4-15)23(25)26/h3-10,14H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXQZECVLFYMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-isopropoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-isopropoxybenzaldehyde with 4-nitrobenzylthiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with an imidazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-isopropoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and palladium on carbon.

Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrogen peroxide, and m-chloroperbenzoic acid. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions include amines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-isopropoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials and as a precursor for manufacturing other chemical compounds.

Mechanism of Action

The mechanism of action of (4-isopropoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a class of imidazolyl methanones with diverse substituents. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups : The target compound and both feature nitro groups, which enhance electrophilicity and may improve binding to biological targets.

- Synthetic Flexibility : Thioether linkages (common in ) allow for modular synthesis via nucleophilic substitution or coupling reactions.

Example :

- The synthesis of the analog in likely proceeds through chlorination of a benzyl alcohol intermediate (similar to methods in ), followed by thioether formation.

- The target compound’s 4-nitrobenzylthio group may be introduced via reaction of a thiol intermediate with 4-nitrobenzyl bromide under basic conditions, as seen in triazole alkylation protocols .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy :

- C=O Stretch: Expected at ~1660–1680 cm⁻¹ for the methanone group, consistent with hydrazinecarbothioamides in .

- C=S Stretch : Observed at ~1240–1255 cm⁻¹ in thioether-containing analogs , corroborating the thioether linkage in the target compound.

- Nitro Group: Strong absorption at ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches).

Nuclear Magnetic Resonance (NMR) :

- 1H-NMR : The 4-isopropoxyphenyl group would show a septet for the isopropyl CH group (~4.5–5.0 ppm) and a doublet for the methyl groups.

- 13C-NMR: The methanone carbonyl is expected at ~190–200 ppm, similar to analogs in .

Biological Activity

The compound (4-isopropoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of an imidazole ring, which is often associated with various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

1. Antibacterial Activity

A study conducted on various synthesized compounds similar to the target molecule indicated significant antibacterial properties. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.015 | Pseudomonas aeruginosa |

2. Antifungal Activity

The compound's antifungal properties were also assessed, showing effectiveness against various fungal strains. In vitro tests indicated that MIC values ranged from 16.69 to 78.23 µM against Candida albicans, demonstrating its potential as an antifungal agent .

Table 2: Antifungal Activity

| Compound | MIC (µM) | Target Fungus |

|---|---|---|

| Compound D | 16.69 | C. albicans |

| Compound E | 56.74 | Fusarium oxysporum |

3. Anticancer Activity

Recent investigations have highlighted the anticancer potential of the compound through its effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was shown to induce apoptosis and inhibit cell proliferation effectively.

Case Study: Apoptosis Induction

In a study involving MDA-MB-231 cells, treatment with the compound at a concentration of 10 μM resulted in enhanced caspase-3 activity, indicating apoptosis induction .

Table 3: Anticancer Activity Results

| Cell Line | Concentration (µM) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| MDA-MB-231 | 10 | Increased by 1.33–1.57 times |

| HepG2 | 5 | Significant reduction in cell viability |

The biological activity of this compound is thought to be linked to its ability to interact with specific molecular targets within bacterial and cancer cells, disrupting their normal functions. For instance, the imidazole moiety may play a crucial role in binding to target proteins involved in cell signaling pathways.

Q & A

Q. What are the key synthetic methodologies for preparing (4-isopropoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde to generate the dihydroimidazole core .

Thioether linkage : Reaction of 4-nitrobenzyl chloride with the imidazole intermediate under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF to form the thioether group .

Ketone coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the 4-isopropoxyphenyl methanone moiety .

Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity, and catalyst selection (e.g., AlCl₃ for acylation). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How is the compound characterized structurally and functionally?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm for nitrobenzyl and isopropoxyphenyl groups) and imidazole ring protons (δ 3.0–4.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₂₁H₂₁N₃O₄S: ~427.13 g/mol) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray crystallography : For definitive stereochemical analysis (if crystalline) .

Q. What functional groups dictate its reactivity and stability?

- Methodological Answer : Key groups include:

- Thioether (-S-) : Prone to oxidation (e.g., with H₂O₂ to sulfoxide) .

- Nitro group (-NO₂) : Electron-withdrawing, affecting electrophilic substitution on the benzyl ring .

- Imidazole ring : Basic nitrogen sites enable coordination with metal ions or protonation in acidic conditions .

Stability tests: Monitor degradation under UV light, varied pH (2–12), and thermal stress (25–60°C) via accelerated stability protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Variable substituents : Synthesize analogs with:

- Alternate aryl groups (e.g., 4-fluorophenyl vs. 4-isopropoxyphenyl) to assess hydrophobic interactions .

- Modified thioether linkages (e.g., sulfone or sulfoxide derivatives) to study redox sensitivity .

- Biological assays : Test against target enzymes (e.g., cytochrome P450 or kinases) using fluorescence polarization or calorimetry .

- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational strategies predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein structures (PDB ID) to identify binding pockets for the imidazole and nitro groups .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to model electron density around the thioether group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How to resolve contradictions in solubility or bioactivity data across studies?

- Methodological Answer :

- Reproducibility checks : Standardize solvent systems (e.g., DMSO concentration in assays ≤1%) and cell lines/passage numbers .

- Meta-analysis : Compare datasets from PubChem (CID: 5054111) and independent studies to identify outliers .

- Advanced analytics : Use principal component analysis (PCA) to disentangle assay-specific variability (e.g., fluorescence interference from nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.